molecular formula C20H37O3PS B3144703 4-Methylbenzenesulfonate;tributyl(methyl)phosphanium CAS No. 55767-12-9

4-Methylbenzenesulfonate;tributyl(methyl)phosphanium

Cat. No. B3144703
CAS RN: 55767-12-9
M. Wt: 388.5 g/mol
InChI Key: VWIXDAMPMRGBBN-UHFFFAOYSA-M
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Description

“4-Methylbenzenesulfonate;tributyl(methyl)phosphanium” is a chemical compound with the molecular formula C20H37O3PS . It’s also known as Tributyl(methyl)phosphonium 4-methylbenzenesulfonate .

Scientific Research Applications

Polymer Science and Dielectric Properties

  • Polymer Blends and Electrical Conductivity: Tributyl(tetradecyl)phosphonium dodecylbenzenesulfonate, a related ionic liquid, has been used to improve the processability of polymer blends based on polyaniline and a fluorinated polymer matrix, enhancing electrical conductivity, dielectric properties, and electromagnetic interference shielding effectiveness (Soares et al., 2015).

Organic Synthesis and Chemical Reactivity

  • Reactivity with Nucleophiles: A systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various nucleophiles showed its potential for moderate to good yields in substitution reactions, highlighting its utility in organic synthesis (Forcellini et al., 2015).
  • Phase Transfer Catalysis: The synthesis of 4-methylbenzenesulfonyl imidazole using triethylamine as an effective phase-transfer catalyst underlines a practical approach for regioselective synthesis, showcasing the role of related compounds in facilitating complex organic reactions (Muderawan et al., 2022).

Material Chemistry and Photonic Applications

  • Photoacid Generators: Sulfonated oximes, including 4-methylbenzenesulfonate derivatives, have been studied for their potential as photoacid generators in polymer resists, indicating their role in advanced material processing and photolithography (Plater et al., 2019).

Advanced Synthesis Techniques

  • Regioselective Synthesis: Research has demonstrated the synthesis and structure of compounds like tetra-p-tolylantimony 4-methylbenzenesulfonate, contributing to the understanding of coordination chemistry and offering insights into the synthesis of complex organometallic compounds (Sharutin et al., 2003).

properties

IUPAC Name

4-methylbenzenesulfonate;tributyl(methyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXDAMPMRGBBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

CAS RN

55767-12-9
Record name Tributyl(methyl)phosphonium tosylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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